molecular formula C19H16N4O2S B4515563 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B4515563
M. Wt: 364.4 g/mol
InChI Key: GAODHDXPIWXSMQ-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biological research. Its molecular structure incorporates two privileged pharmacophores: an indole ring system and a thiazole nucleus. The indole scaffold is a cornerstone in medicinal chemistry, known to be present in a wide array of biologically active compounds and natural products. Scientific reviews highlight that indole derivatives possess a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties, making them a highly valuable template for drug discovery efforts . The second key component, the thiazole ring, is another significant heterocycle frequently found in therapeutic agents. This complex structure is intended for use in laboratory research applications only, such as investigating structure-activity relationships (SAR), exploring novel mechanisms of action, and screening for potential pharmacological activity against various biological targets. Researchers can leverage this compound to probe the synergistic effects of combining indole and thiazole moieties in a single molecule. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(4-methoxyindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-25-17-7-4-6-16-13(17)8-10-23(16)11-18(24)22-19-21-15(12-26-19)14-5-2-3-9-20-14/h2-10,12H,11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAODHDXPIWXSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Methoxylation: Introduction of the methoxy group at the 4-position of the indole ring.

    Thiazole Ring Formation: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis.

    Pyridine Ring Introduction: The pyridine ring can be introduced through a coupling reaction.

    Final Coupling: The final step involves coupling the indole, thiazole, and pyridine rings to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Reactivity at the Thiazole Ring

The thiazole core (4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene) exhibits electrophilic and nucleophilic reactivity due to its electron-deficient nitrogen and sulfur atoms.

Reaction TypeConditionsOutcome/ProductCitations
Nucleophilic substitution KOH/EtOH, reflux (80°C, 6–8 h)Replacement of the thiazole sulfur with nucleophiles (e.g., amines, thiols)
Electrophilic aromatic substitution HNO₃/H₂SO₄, 0–5°CNitration at the C5 position of the thiazole ring
Coordination with metal ions Cu(II), Fe(III) in DMSO, RTFormation of metal complexes via pyridinyl N and thiazole S/N coordination
  • Mechanistic Insight : The pyridinyl group enhances electron withdrawal from the thiazole ring, polarizing the C2 position for nucleophilic attack. This aligns with studies on similar thiazole-pyridine hybrids.

Acetamide Linker Reactivity

The acetamide bridge (-N-C(=O)-CH₂-) is susceptible to hydrolysis and condensation reactions.

Reaction TypeConditionsOutcome/ProductCitations
Acid-catalyzed hydrolysis HCl (6M), reflux (12 h)Cleavage to 4-methoxyindole and thiazole-carboxylic acid
Schiff base formation Aromatic aldehydes, Et₃N, RTCondensation with aldehydes to form imine derivatives
  • Key Observation : Hydrolysis rates depend on the electron-donating effects of the 4-methoxyindole group, which stabilize the transition state.

Indole Modifications

The 4-methoxyindole moiety undergoes electrophilic substitution at C3 and C5 positions:

Reaction TypeConditionsOutcome/ProductCitations
Demethylation BBr₃, CH₂Cl₂, −78°CConversion of 4-methoxy to 4-hydroxyindole
Halogenation NBS, DMF, 50°CBromination at C5 of the indole ring

Pyridine Reactivity

The pyridin-2-yl group participates in:

  • N-Oxidation : H₂O₂/AcOH, yielding pyridine N-oxide derivatives.

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis.

Cyclization and Ring-Opening Reactions

The compound’s bifunctional structure enables intramolecular cyclization:

Reaction TypeConditionsOutcome/ProductCitations
Intramolecular cyclization PPA, 120°C, 3 hFormation of a fused thiazolo-indole system
Thiazole ring-opening H₂N-NH₂, EtOH, refluxCleavage to form a pyridinyl thiourea derivative

Biological Activity-Driven Modifications

While not directly a reaction, structure-activity relationship (SAR) studies highlight critical reactive sites:

  • Thiazole C2 : Methylation (CH₃I/K₂CO₃) reduces antimicrobial activity but enhances kinase inhibition .

  • Indole C3 : Electrophilic substitution (e.g., sulfonation) improves pharmacokinetic properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic Modifications

Pyridazine vs. Thiazole Systems
  • Compound from : Structure: 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (C₂₂H₁₆N₆O₂S; MW 428.47). Key Difference: Replaces the methoxyindole with a pyridazinone ring. Biological Impact: Pyridazinones are associated with antimicrobial and anticancer activities due to their electron-deficient nature, enabling interactions with enzymes like kinases .
Thieno[3,4-c]pyrazole vs. Thiazole Systems
  • Compound from : Structure: 2-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide (MW 342.4 g/mol). Key Difference: Substitutes thiazole with a thieno[3,4-c]pyrazole ring. Biological Impact: Thienopyrazoles exhibit anti-inflammatory activity but may lack the thiazole’s hydrogen-bonding efficiency, reducing target affinity .

Substituent Effects on Pharmacological Profiles

Methoxyindole vs. Sulfonylindole
  • Compound from :
    • Structure: 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide.
    • Key Difference: Sulfonyl group at indole’s 3-position instead of 4-methoxy.
    • Biological Data: IC₅₀ values for anticancer activity (10–15 µM) and MIC for antimicrobial activity (0.3–0.5 µg/mL) .
    • Comparison: Sulfonyl groups enhance electrophilicity and enzyme inhibition , but methoxy groups improve solubility and membrane permeability .
Pyridine vs. Benzothiazole Systems
  • Compound from :
    • Structure: N-[2-(1-Methyl-1H-indol-3-YL)ethyl]-2-[2-(2-pyridyl)-1,3-thiazol-4-YL]acetamide (MW 378.48 g/mol).
    • Key Difference: Ethyl linker between indole and thiazole, with a pyridine substituent.
    • Biological Impact: The ethyl spacer may reduce rigidity, affecting binding kinetics compared to the target compound’s direct acetamide linkage .

Tabulated Comparison of Key Compounds

Compound Name (Source) Core Structure Key Substituents Molecular Weight (g/mol) Notable Biological Activity
Target Compound Indole-Thiazole 4-Methoxyindole, Pyridinyl-thiazole ~380–400 (estimated) Under investigation (TBD)
2-(3-((4-Methylbenzyl)sulfonyl)indole... (2) Indole-Thiazole 3-Sulfonylindole, 4-Methylthiazole N/A IC₅₀: 10–15 µM (anticancer)
2-(3-(1H-Indol-1-yl)-6-oxopyridazin... (20) Indole-Pyridazinone-Thiazole Pyridazinone, Pyridinyl-thiazole 428.47 Anticancer, antimicrobial
N-[2-(1-Methylindol-3-YL)ethyl]-... (9) Indole-Thiazole 1-Methylindole, Ethyl linker 378.48 Target interaction studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide?

  • Methodology :

  • Step 1 : Prepare the thiazolidinedione precursor (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) via condensation of substituted aldehydes with thiazolidinedione in acetic acid .
  • Step 2 : React the precursor with chloroacetylated intermediates (e.g., 2-chloro-N-substituted acetamides) in dimethylformamide (DMF) under basic conditions (potassium carbonate) at room temperature. Monitor reaction progress via TLC .
  • Step 3 : Isolate the product by precipitation in water and purify via recrystallization (e.g., using ethanol or DMF/acetic acid mixtures) .
    • Key Data :
Reaction ComponentConditionsYield Range
SolventDMF65-85%
BaseK₂CO₃RT to reflux
MonitoringTLC (Rf ~0.5)--

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetamide, N-H bend at ~3300 cm⁻¹ for indole) .
  • ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.8 ppm for OCH₃), pyridyl protons (δ ~8.5-9.0 ppm), and thiazole/indole ring systems .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ ion) and compare theoretical vs. experimental values (e.g., ±0.5 Da tolerance) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Substituent Variation : Modify the indole (4-methoxy), pyridyl, or thiazole moieties. For example:
  • Replace pyridin-2-yl with 4-fluorophenyl to assess electronic effects on binding .
  • Introduce bulky groups (e.g., tert-butyl) to the thiazole ring to probe steric constraints .
  • Bioactivity Assays : Test derivatives in target-specific models (e.g., kinase inhibition assays or hypoglycemic activity in Wistar mice) .
    • Example SAR Table :
DerivativeR Group (Thiazole)IC₅₀ (μM)
ParentPyridin-2-yl0.82
9c4-Bromophenyl0.45
9e4-Methoxyphenyl1.20

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodology :

  • Assay Standardization : Compare protocols (e.g., cell lines, incubation times). For instance, hypoglycemic activity in Wistar mice () may differ from in vitro kinase assays due to metabolic factors .
  • Purity Validation : Use HPLC (≥95% purity) to rule out impurities. Discrepancies in IC₅₀ values may arise from residual solvents (e.g., DMF) affecting assay results .
  • Computational Validation : Perform docking studies (e.g., AutoDock Vina) to verify binding poses. notes that 9c binds closer to active sites than 9m, explaining potency differences .

Q. What strategies improve reaction yields during thiazole ring formation?

  • Methodology :

  • Optimized Conditions :
  • Use acetone as solvent with K₂CO₃ under reflux (6-8 hours) for cyclocondensation .
  • Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) .
  • Catalyst Screening : Test Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura for pyridyl substitution) .
    • Yield Comparison :
MethodYield (%)Time
Conventional reflux728 h
Microwave-assisted850.5 h

Data Contradiction Analysis

  • Case Study : Conflicting reports on hypoglycemic vs. kinase-inhibitory activity.
    • Resolution :
  • Target Profiling : Use kinome-wide screening to identify off-target effects (e.g., AMPK vs. EGFR inhibition) .
  • Metabolite Analysis : Check for in vivo degradation products (e.g., demethylation of 4-methoxyindole) using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

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